molecular formula C10H14S B7964789 4-Ethylphenyl ethyl sulfide

4-Ethylphenyl ethyl sulfide

Cat. No.: B7964789
M. Wt: 166.29 g/mol
InChI Key: IKRKPQKLWKQUGP-UHFFFAOYSA-N
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Description

4-Ethylphenyl ethyl sulfide is an organic compound with the molecular formula C10H14S. It is a clear, colorless to light yellow liquid with a distinct odor. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylphenyl ethyl sulfide can be synthesized through the reaction of 4-ethylphenyl bromide with sodium sulfide in an ethanol or methanol solvent. The reaction typically occurs at room temperature and may require a catalyst such as ammonium chloride or triethylamine to proceed efficiently .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the same basic principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride and alkyl halides are commonly employed.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Regeneration of the sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethylphenyl ethyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-ethylphenyl ethyl sulfide exerts its effects depends on the specific reaction or application. In oxidation reactions, the sulfur atom undergoes a change in oxidation state, which can alter the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

    Phenyl ethyl sulfide: Similar structure but lacks the ethyl group on the phenyl ring.

    4-Methylphenyl ethyl sulfide: Similar structure with a methyl group instead of an ethyl group on the phenyl ring.

    4-Ethylphenyl methyl sulfide: Similar structure with a methyl group instead of an ethyl group on the sulfur atom.

Uniqueness: 4-Ethylphenyl ethyl sulfide is unique due to the presence of both an ethyl group on the phenyl ring and an ethyl group on the sulfur atom. This dual substitution can influence its reactivity and the types of reactions it undergoes, making it distinct from its analogs .

Properties

IUPAC Name

1-ethyl-4-ethylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-3-9-5-7-10(8-6-9)11-4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRKPQKLWKQUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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